Compound Description: This compound serves as a highly potent inhibitor of dihydrofolate reductase (DHFR) activity and demonstrates significant antitumor activity. It exhibits strong inhibitory effects on tumor cell growth and is more potent than methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting the growth of various tumor cell lines, including P388 MTX-sensitive and MTX-resistant, colon 26, and KB. []
Relevance: The compound shares the core structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine with the target compound, 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine. The structural difference lies in the substituents attached to this core. Specifically, this related compound features a 2,4-diaminopropylbenzoyl-L-glutamic acid substituent at the 5-position, whereas the target compound has a cyclobutoxy group at the 4-position. Despite these differences, the shared core structure highlights their close relationship and the significance of the cyclopenta[d]pyrimidine scaffold in biological activity. []
Compound Description: This compound, is a derivative of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid, and incorporates a methyl substitution on the trimethylene bridge. It displays remarkable potency as a DHFR and cell growth inhibitor, exceeding the potency of methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting tumor cell growth. []
Compound Description: This is a structurally modified analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid, where the trimethylene bridge is replaced with an ethyleneoxa bridge. This modification results in a potent DHFR and cell growth inhibitor, exhibiting greater potency than methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting tumor cell growth across various cell lines. []
Relevance: This compound and the target compound, 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine, are both members of the cyclopenta[d]pyrimidine family, sharing the central heterocyclic core. The key difference lies in the bridge connecting the cyclopenta[d]pyrimidine moiety to the benzoyl-L-glutamic acid portion. In this compound, the bridge is an ethyleneoxa group, while the target compound has a cyclobutoxy group directly attached to the core. The alteration in the bridge structure significantly influences the compound's biological activity, particularly its interaction with DHFR and its effects on cell growth. []
Compound Description: This analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid features an ethyleneamino bridge as a replacement for the trimethylene bridge. This structural modification leads to potent inhibition of DHFR and cell growth, surpassing the potency of methotrexate (MTX) and 10-ethyl-10-deazapterin (10-EDAM) in inhibiting tumor cell growth across a range of cell lines. []
Relevance: Both this compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine belong to the same class of compounds characterized by the cyclopenta[d]pyrimidine scaffold. The distinction lies in the bridge element that connects the cyclopenta[d]pyrimidine core to the benzoyl-L-glutamic acid segment. In this case, the bridge is composed of an ethyleneamino group, whereas the target compound has a cyclobutoxy group directly linked to the core structure. This variation in the bridge structure significantly influences its biological activity. []
Compound Description: This compound represents an analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid, where the trimethylene bridge is replaced with an N-methylethyleneamino bridge. This modification results in a compound that exhibits potent DHFR and cell growth inhibitory activities. []
Relevance: This compound shares the cyclopenta[d]pyrimidine core structure with 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine. The primary difference lies in the bridge structure connecting the core to the benzoyl-L-glutamic acid moiety. Specifically, it features an N-methylethyleneamino bridge compared to the cyclobutoxy substituent in the target compound. This variation in the bridge composition significantly impacts the compound's overall structure and potentially its interactions with biological targets like DHFR. []
Compound Description: As an analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid, this compound features an N-ethylethyleneamino bridge, replacing the trimethylene bridge. This structural change leads to a compound with potent DHFR and cell growth inhibitory properties. []
Relevance: This compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine share the fundamental cyclopenta[d]pyrimidine scaffold. The variation lies in the bridge structure that links this core to the benzoyl-L-glutamic acid portion. In this compound, the bridge consists of an N-ethylethyleneamino group, differing from the cyclobutoxy substituent present in the target compound. This specific alteration in the bridge structure could influence its binding affinity to targets like DHFR. []
Compound Description: This compound is an analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid, featuring an indole ring as a replacement for the benzene ring in the parent structure. This isosteric replacement results in a compound with potent DHFR and cell growth inhibitory effects. []
Compound Description: This analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid features an indoline ring replacing the benzene ring present in the original structure. This modification yields a potent DHFR and cell growth inhibitor. []
Relevance: This compound and the target compound, 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine, are both derived from the cyclopenta[d]pyrimidine core. This structural similarity highlights their close relationship, and the indoline ring in this analog distinguishes it from the target compound's cyclobutoxy substituent. The replacement of the benzene ring with an indoline ring could influence its binding interactions with DHFR and contribute to its distinct biological activity. []
Compound Description: This analog of N-[4-[3-(2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid features a thiophene ring as a substitute for the benzene ring in the parent compound. This isosteric replacement results in a compound that potently inhibits both DHFR and cell growth, exhibiting even greater potency than the parent compound. []
Relevance: This compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine belong to the same chemical class characterized by the presence of the cyclopenta[d]pyrimidine core. The key structural difference lies in the replacement of the benzene ring in the parent compound with a thiophene ring in this analog. While the target compound has a distinct cyclobutoxy substituent, the shared core structure and the isosteric modification in this compound underscore the importance of exploring these structural variations for potentially enhanced biological activity. []
Compound Description: This compound is synthesized from 2-ethoxycarbonylcyclopentanone as part of a study focusing on the synthesis and pharmacological activities of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta[d]pyrimidine derivatives. Its pharmacological properties, including acute toxicity, analgesic, antipyretic, and anti-inflammatory activities, were evaluated. []
Relevance: This compound shares the core structure of cyclopenta[d]pyrimidine with 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine. The difference lies in the presence of a methyl substituent at the 3-position and oxo groups at the 2 and 4 positions in this related compound, compared to the cyclobutoxy group at the 4-position in the target compound. This difference in substituents can lead to variations in their physicochemical properties and biological activities. []
Compound Description: This compound, synthesized from 2-ethoxycarbonylcyclopentanone, is part of a study on the synthesis and pharmacological activities of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta[d]pyrimidine derivatives. It has undergone pharmacological evaluation, including tests for acute toxicity, analgesic, antipyretic, and anti-inflammatory effects. []
Relevance: This compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine share the cyclopenta[d]pyrimidine core structure, highlighting their fundamental structural similarity. The key difference is the presence of a cyclohexyl substituent at the 3-position and oxo groups at the 2 and 4 positions in this related compound, in contrast to the cyclobutoxy group at the 4-position in the target compound. []
Compound Description: This compound is another derivative synthesized from 2-ethoxycarbonylcyclopentanone, investigated in the context of synthesizing and evaluating the pharmacological properties of 2,4-dioxo-1,2,3,4,6,7-hexahydro-5H-cyclopenta[d]pyrimidine derivatives. It has been pharmacologically evaluated for properties like acute toxicity, analgesic, antipyretic, and anti-inflammatory effects. []
Relevance: Both this compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine belong to the same class of cyclopenta[d]pyrimidine derivatives. The distinction lies in the substituents present. This compound has a phenyl group at the 3-position and oxo groups at the 2 and 4 positions, while the target compound has a cyclobutoxy group at the 4-position. []
Compound Description: This compound exhibits the ability to modulate the production of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes. Its potential therapeutic applications lie in the treatment and prevention of diseases associated with disrupted cGMP metabolism, particularly circulatory disorders like hypertension, angina pectoris, heart failure, thrombosis, and atherosclerosis. []
Relevance: This compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine share the central 6,7-dihydro-5H-cyclopenta[d]pyrimidine structure. The difference lies in the substituents at the 2 and 4 positions. This compound has an aryl group at the 2-position and an amino group at the 4-position, while the target compound has a cyclobutoxy group at the 4-position and no substituent at the 2-position. These structural similarities suggest they might exhibit overlapping or distinct biological activities related to cGMP modulation and potential therapeutic benefits. []
Compound Description: This compound exhibits potent cytotoxic activity by targeting microtubules, crucial components of the cytoskeleton involved in cell division. It acts as a potent anti-microtubule agent, inhibiting microtubule polymerization and disrupting the cell cycle, ultimately leading to cell death. []
Relevance: This compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine are both derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine. The key difference lies in the substitution pattern on the cyclopenta[d]pyrimidine ring. This compound has a 4-methoxyphenyl and two methyl groups attached to the nitrogen at position 4, along with an additional methyl group at position 2 and position 6, while the target compound has a cyclobutoxy group at position 4. These structural variations likely contribute to their distinct biological activities. []
Compound Description: This compound is a potent antiproliferative agent that targets microtubules, essential components of the cell's structural framework. By binding to the colchicine site of tubulin, the building block of microtubules, it disrupts microtubule dynamics and inhibits cell division, ultimately leading to cell death. []
Relevance: Both this compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine share the core structure of 6,7-dihydro-5H-cyclopenta[d]pyrimidine. They differ in the substituents attached to this core. This compound features a 4-methoxyphenyl group and two methyl groups linked to the nitrogen at position 4, while the target compound has a cyclobutoxy group at position 4. Despite these variations, the shared core structure suggests potential similarities in their interactions with biological targets, particularly those involving microtubules. []
Compound Description: This compound exhibits potent antiproliferative activity by targeting microtubules. It acts as a potent anti-mitotic agent by binding to the colchicine-binding site of tubulin, a protein that forms microtubules, which are essential for cell division. By doing so, it disrupts microtubule dynamics, leading to the inhibition of cell division and ultimately cell death. This compound was designed to address the metabolic liability of O-demethylation associated with the 4'-methoxyphenyl moiety in similar compounds. []
Relevance: Both this compound and 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine are structurally similar, sharing the core cyclopenta[d]pyrimidine scaffold. They differ in their substituents. This compound has a 4-methylthiophenyl group and two methyl groups attached to the nitrogen at an unspecified position on the cyclopenta[d]pyrimidine ring, while the target compound has a cyclobutoxy group at position 4. Despite these differences, the shared core structure suggests potential similarities in their mechanism of action, particularly their interaction with microtubules. []
Compound Description: This compound is a potent inhibitor of cell proliferation and microtubule polymerization. It targets microtubules, crucial components of the cytoskeleton, and is believed to exert its antiproliferative effects by binding to the colchicine-binding site of tubulin. []
Compound Description: This compound exhibits potent antitubulin and antiproliferative activity, primarily due to its ability to disrupt microtubule dynamics. It binds to the colchicine site of tubulin, preventing the assembly of microtubules. []
Relevance: This compound shares the core cyclopenta[d]pyrimidine structure with 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine. This compound is characterized by a 4-dimethylaminophenyl group and two methyl groups attached to the nitrogen on the cyclopenta[d]pyrimidine ring, distinguishing it from the target compound's cyclobutoxy group at position 4. Despite these differences, the shared core structure suggests a potential for similar interactions with tubulin. []
Compound Description: This compound displays potent antiproliferative properties attributed to its ability to disrupt microtubule dynamics by binding to the colchicine site of tubulin, similar to other related compounds in the study. This compound is a potential metabolite of N-(4-Dimethylaminophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine. []
Relevance: Similar to 4-cyclobutoxy-5H,6H,7H-cyclopenta[d]pyrimidine, this compound is based on the cyclopenta[d]pyrimidine core. This compound has a 4-methylaminophenyl group and two methyl groups attached to the nitrogen, while the target compound has a cyclobutoxy group at the 4-position. This difference highlights the potential for variations in their pharmacological properties, particularly their interactions with microtubules. []
Compound Description: This compound acts as a corticotropin-releasing factor (CRF) receptor antagonist. CRF is a neuropeptide hormone involved in the body's stress response. Antagonists of CRF receptors are being investigated for their potential therapeutic benefits in treating anxiety and depression. []
Compound Description: RS-8359 is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. RS-8359 is a racemic mixture, meaning it exists as two mirror-image forms (enantiomers) with potentially different biological activities. The metabolism of RS-8359 is stereoselective, meaning that the two enantiomers are metabolized differently. [, , , , , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.